molecular formula C16H18BrNO5 B4040655 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine;oxalic acid

2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4040655
M. Wt: 384.22 g/mol
InChI Key: RDKQRYIHQHLARP-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine; oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromonaphthalene moiety linked to a dimethylethanamine group, with oxalic acid as a counterion. The presence of both aromatic and amine functionalities makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine typically involves the bromination of naphthalene followed by etherification and amination reactions. The general synthetic route can be summarized as follows:

    Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 1-bromonaphthalene.

    Etherification: 1-Bromonaphthalene is then reacted with an appropriate alkoxide to form the ether linkage, resulting in 2-(1-bromonaphthalen-2-yl)oxyethanol.

    Amination: The final step involves the reaction of 2-(1-bromonaphthalen-2-yl)oxyethanol with dimethylamine under basic conditions to yield 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can intercalate with aromatic amino acids in proteins, while the dimethylethanamine group can form ionic or hydrogen bonds with active sites. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine stands out due to its unique combination of bromonaphthalene and dimethylethanamine functionalities

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO.C2H2O4/c1-16(2)9-10-17-13-8-7-11-5-3-4-6-12(11)14(13)15;3-1(4)2(5)6/h3-8H,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKQRYIHQHLARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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